molecular formula C6H14N2O B2436828 (3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine CAS No. 252574-01-9

(3s,4s)-4-Methoxy-n-methylpyrrolidin-3-amine

Cat. No.: B2436828
CAS No.: 252574-01-9
M. Wt: 130.191
InChI Key: FHCMZTOUVZUHAP-WDSKDSINSA-N
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Description

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a methoxy group and a methylamine group on a pyrrolidine ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can be achieved through chemoenzymatic methods. One approach involves the use of lipase-catalyzed enantioselective acylation reactions. For instance, starting from diallylamine, a series of reactions including ring-closing metathesis (RCM) using Grubbs’ catalyst, followed by azide reduction and methoxy group introduction, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high enantioselectivity, would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA would yield N-oxides, while reduction with LiAlH4 would produce the corresponding alcohol.

Scientific Research Applications

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylamine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Detailed studies on its molecular pathways are still ongoing, but it is believed to modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.

Properties

IUPAC Name

(3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-5-3-8-4-6(5)9-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCMZTOUVZUHAP-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CNC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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